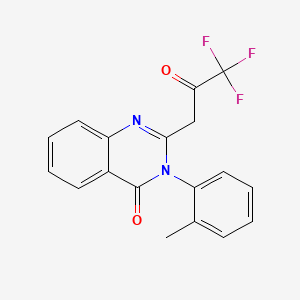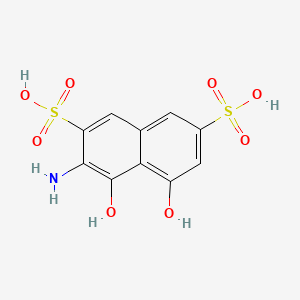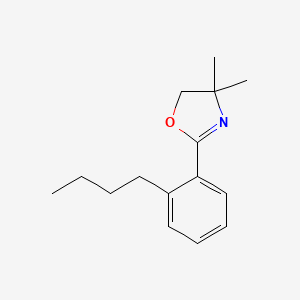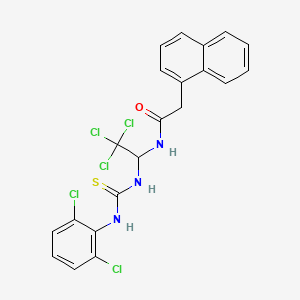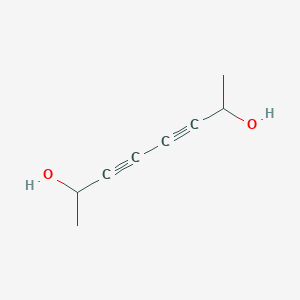
3,5-Octadiyne-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Octadiyne-2,7-diol: is an organic compound with the molecular formula C8H10O2 . It is characterized by the presence of two hydroxyl groups (-OH) and two triple bonds (≡) within its carbon chain. This compound is also known by its systematic name, 2,7-dimethyl-3,5-octadiyne-2,7-diol . It is a white crystalline solid that is used in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Octadiyne-2,7-diol can be synthesized through several methods. One common route involves the reaction of vinyl bromide with 3-methyl butynol . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Octadiyne-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
3,5-Octadiyne-2,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-Octadiyne-2,7-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and triple bonds allow it to participate in a range of chemical reactions, influencing its biological and chemical activities. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .
Comparaison Avec Des Composés Similaires
- 2,7-Dimethyl-3,5-octadiyn-2,7-diol
- 1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol
- 3,7-Diol,2,7-dimethyl
Comparison: 3,5-Octadiyne-2,7-diol is unique due to its specific arrangement of hydroxyl groups and triple bonds, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in synthesis and research .
Propriétés
Numéro CAS |
14400-73-8 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
octa-3,5-diyne-2,7-diol |
InChI |
InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h7-10H,1-2H3 |
Clé InChI |
SGGKZYNWSYKYTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC#CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
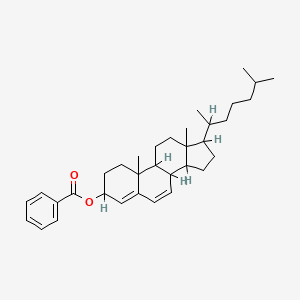
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
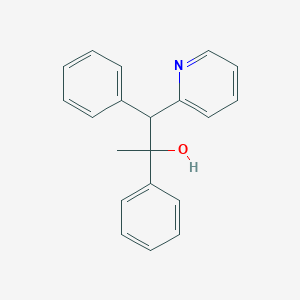
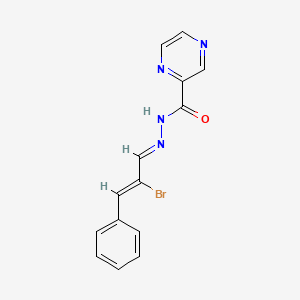
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
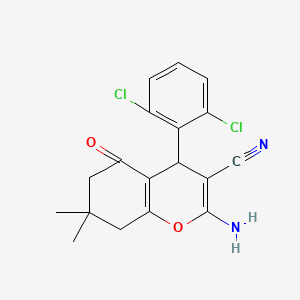
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
